molecular formula C7H4F3NO4 B572242 4-Nitro-2-(trifluoromethoxy)phenol CAS No. 1261753-93-8

4-Nitro-2-(trifluoromethoxy)phenol

Cat. No.: B572242
CAS No.: 1261753-93-8
M. Wt: 223.107
InChI Key: KNEILGXGOBNKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(trifluoromethoxy)phenol: is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethoxy)phenol typically involves the nitration of 2-(trifluoromethoxy)phenol. One common method includes the use of bismuth nitrate as a nitrating agent. In this process, 2-(trifluoromethoxy)phenol is dissolved in tetrahydrofuran under an argon atmosphere, and bismuth nitrate is added. The mixture is then heated to 50°C and allowed to react for a specified period .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The phenol group can be oxidized to a quinone derivative.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Reduction of the nitro group: results in the formation of 4-amino-2-(trifluoromethoxy)phenol.

    Oxidation of the phenol group: leads to the formation of quinone derivatives.

Scientific Research Applications

4-Nitro-2-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethoxy)phenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethoxy)phenol
  • 4-Nitro-2-(trifluoromethoxy)aniline

Comparison: 4-Nitro-2-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-nitro-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEILGXGOBNKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742697
Record name 4-Nitro-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261753-93-8
Record name 4-Nitro-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.0 g (7.5 mmol) of anh. bismuth nitrate was added to a solution of 891 mg (5.0 mmol) of 2-trifluoromethoxyphenol in 20 mL of tetrahydrofuran (redistilled) under argon atmosphere with stirring. The mixture was slowly heated to 50° C. and allowed to react at this temperature for 10 min. The reaction was stopped, cooled, filtered under reduced pressure and the filter cake was washed with 20 mL of tetrahydrofuran. The filtrate was concentrated, and 40 mL of water and 45 mL of ethyl acetate were added. The organic layer was isolated, and the water layer was extracted with 40 mL×2 of ethyl acetate. The organic layers were combined, successively washed with 110 mL of water and 110 mL of saturated saline, dried over anh. MgSO4, filtered and concentrated. The residue was purified by silica column chromatography (mobile phase: petroleum ether: ethyl acetate=15:1) to obtain 346 mg of a yellow oil. Yield 31.4%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
891 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
31.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.